molecular formula C19H27NO3 B261423 ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate

ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate

Katalognummer B261423
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: DKADCGQBXOFPPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of isoquinoline, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate has been studied for its potential therapeutic applications in various diseases. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Wirkmechanismus

The mechanism of action of ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the inflammatory response. It has also been shown to reduce the levels of glucose and insulin in the blood, indicating its potential use as an anti-diabetic agent.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, the limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Zukünftige Richtungen

There are many future directions for the study of ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate. Some of these include:
- Further studies to elucidate its mechanism of action
- Studies to optimize its synthesis method to improve yield and purity
- Studies to investigate its potential use as a neuroprotective agent in neurodegenerative diseases
- Studies to investigate its potential use as an anti-cancer agent
- Studies to investigate its potential use as an anti-diabetic agent
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases. Its synthesis method has been extensively studied, and various modifications have been made to improve its yield and purity. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties and has potential use as a neuroprotective agent in neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesemethoden

The synthesis of ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate involves the condensation of ethyl benzylacetate with cyclohexanone in the presence of sodium ethoxide to form ethyl 2-benzyl-6-oxooctahydro-8a(1H)-isoquinolinecarboxylate. This compound is then reduced using sodium borohydride to produce this compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve its yield and purity.

Eigenschaften

Molekularformel

C19H27NO3

Molekulargewicht

317.4 g/mol

IUPAC-Name

ethyl 2-benzyl-6-hydroxy-1,3,4,4a,5,6,7,8-octahydroisoquinoline-8a-carboxylate

InChI

InChI=1S/C19H27NO3/c1-2-23-18(22)19-10-8-17(21)12-16(19)9-11-20(14-19)13-15-6-4-3-5-7-15/h3-7,16-17,21H,2,8-14H2,1H3

InChI-Schlüssel

DKADCGQBXOFPPY-UHFFFAOYSA-N

SMILES

CCOC(=O)C12CCC(CC1CCN(C2)CC3=CC=CC=C3)O

Kanonische SMILES

CCOC(=O)C12CCC(CC1CCN(C2)CC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.